diethyl 2,2-dihydroxypropanedioate

Description

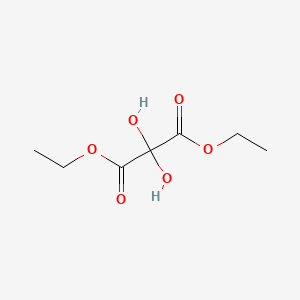

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,2-dihydroxypropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O6/c1-3-12-5(8)7(10,11)6(9)13-4-2/h10-11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMWMDIHEZJHNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201283877 | |

| Record name | 1,3-Diethyl 2,2-dihydroxypropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-23-2 | |

| Record name | 1,3-Diethyl 2,2-dihydroxypropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethyl 2,2-dihydroxypropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 2,2-dihydroxypropanedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Diethyl 2,2-dihydroxypropanedioate, the hydrate form of Diethyl oxomalonate. This compound serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecular architectures relevant to drug discovery and development.

Core Synthesis Pathways and Quantitative Data

Several methods have been established for the synthesis of this compound. The choice of pathway often depends on the desired scale, available starting materials, and tolerance for hazardous reagents. The following table summarizes the most common synthetic routes with their respective yields and key reaction parameters.

| Synthesis Pathway | Starting Material | Key Reagents | Reported Yield | Key Advantages/Disadvantages |

| Oxidation with Sodium Chlorite | Diethyl malonate | Sodium chlorite (NaClO₂), Acetic acid | 97%[1] | High yield, uses a common starting material. |

| Ozonolysis | Diethyl ethylidenemalonate | Ozone (O₃), Dichloromethane, Triphenylphosphine | 62%[2] | Neutral reaction conditions. Requires specialized ozone generation equipment.[1] |

| Nitrosation followed by Oxidation | Diethyl malonate | Sodium nitrite, Acetic acid, then Dinitrogen tetroxide (N₂O₄) | 90% (crude)[1][3] | High crude yield. N₂O₄ is highly toxic and corrosive. |

| Oxidation with Selenium Dioxide | Diethyl malonate | Selenium dioxide (SeO₂) | 23%[3] | Low yield, making it less favorable.[3] |

| Photooxidation of Enamine | Enamine of Diethyl malonate | Oxygen (O₂) | Quantitative[1] | High yield under specific conditions. |

Experimental Protocols

Below are detailed experimental methodologies for the key synthesis pathways.

Oxidation of Diethyl Malonate with Sodium Chlorite

This method is highly efficient and utilizes readily available reagents.[1]

Procedure:

-

In a suitable reaction vessel, prepare a solution of aqueous sodium chlorite (NaClO₂).

-

Adjust the pH of the solution to 4.4 by the addition of acetic acid.[1]

-

Slowly add diethyl malonate to the stirred solution.

-

Maintain the reaction temperature and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield diethyl oxomalonate.

-

The product will spontaneously form the crystalline dihydrate upon exposure to atmospheric moisture.[1]

Ozonolysis of Diethyl Ethylidenemalonate

This pathway involves the synthesis of an intermediate, diethyl ethylidenemalonate, followed by ozonolysis.

Part A: Synthesis of Diethyl Ethylidenemalonate [4]

-

In a 1-liter three-necked flask equipped with a thermometer and a reflux condenser, combine 60 g of paraldehyde and 100 ml of acetic anhydride.

-

Slowly heat the mixture to 125°C to initiate gentle refluxing.

-

Add 100 g of diethyl malonate in 15-ml portions every 30 minutes. The temperature will gradually drop to about 100°C.

-

After the addition is complete, continue to heat under reflux for 4 hours.

-

Distill the reaction mixture until the vapor temperature reaches 140°C.

-

Fractionally distill the residue to obtain diethyl ethylidenemalonate (boiling point 102–106°C at 10 mm Hg). The expected yield is 68–77%.[4]

Part B: Ozonolysis to Diethyl Oxomalonate [2]

-

Dissolve 10 g (0.0537 mol) of diethyl ethylidenemalonate in 100 mL of dried dichloromethane in a flask equipped for ozonolysis.

-

Cool the solution to -78°C and pass a stream of ozone through the solution for 2 hours.

-

Once the ozonolysis is complete (indicated by a persistent blue color), purge the solution with oxygen to remove excess ozone.

-

Add a solution of 14.1 g (0.0537 mol) of triphenylphosphine in 50 mL of dichloromethane to the cold reaction mixture to reduce the ozonide.

-

Allow the mixture to warm to room temperature.

-

Remove the solvent by evaporation.

-

The crude product is then purified by distillation from phosphorus pentoxide to yield diethyl oxomalonate. The reported yield is 62%.[2] The product will hydrate upon exposure to air.

Nitrosation of Diethyl Malonate and Subsequent Oxidation

This classical two-step approach first generates diethyl isonitrosomalonate, which is then oxidized.

Part A: Synthesis of Diethyl Isonitrosomalonate [5]

-

Place 50 g (0.312 mole) of diethyl malonate in a 500-ml three-necked flask equipped with a mechanical stirrer and thermometer.

-

Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.

-

Maintaining the temperature at approximately 5°C, add a total of 65 g (0.944 mole) of sodium nitrite in portions over 1.5 hours.

-

After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise and then fall.

-

Transfer the reaction mixture to a separatory funnel and extract with two 50-ml portions of ether.

-

The combined ethereal solution of diethyl isonitrosomalonate is used directly in the next step.

Part B: Oxidation to Diethyl Oxomalonate Note: This step involves the use of highly toxic and corrosive dinitrogen tetroxide (N₂O₄) and should be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures.

-

The ethereal solution of diethyl isonitrosomalonate is treated with dinitrogen tetroxide.[1][3]

-

The reaction is typically carried out at low temperatures.

-

Upon completion of the oxidation, the reaction mixture is carefully worked up to isolate the diethyl oxomalonate.

-

The product is obtained as an oil which crystallizes into the dihydrate form in the presence of water.[1][3] A modified version of this synthesis has been reported to yield 90% crude product.[1][3]

Synthesis Pathway Diagrams

The following diagrams illustrate the core chemical transformations in the described synthesis pathways.

References

An In-depth Technical Guide to Diethyl 2,2-dihydroxypropanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-dihydroxypropanedioate, also known as diethyl mesoxalate hydrate or diethyl dihydroxy malonate, is a geminal diol that exists in equilibrium with its keto form, diethyl ketomalonate (diethyl mesoxalate). The presence of two hydroxyl groups on a single carbon atom makes it a subject of interest in studies of chemical equilibria and as a reactive intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, properties, and the experimental context of its corresponding keto-ester, which is the commercially available and more stable form.

Chemical Identity and Structure

This compound is the hydrated form of diethyl ketomalonate. The anhydrous keto-ester readily converts to the crystalline dihydrate in the presence of water or humid air.

-

Systematic Name: this compound

-

Common Names: Diethyl mesoxalate hydrate, Diethyl dihydroxymalonate

-

CAS Number: While the anhydrous form, diethyl ketomalonate, has the CAS number 609-09-6 , a specific CAS number for the hydrated form is not consistently reported in major chemical databases.[1] It is often referred to as the hydrate of CAS 609-09-6.

-

Molecular Formula: C₇H₁₂O₆

-

Molecular Weight: 192.17 g/mol

The chemical structures of both the keto and gem-diol forms are illustrated below. The equilibrium between these two forms is a key aspect of the chemistry of this compound.

Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

Quantitative data primarily exists for the anhydrous form, diethyl ketomalonate. The properties of the dihydrate are less well-documented, with its most notable characteristic being its crystalline nature.

| Property | Diethyl ketomalonate (Anhydrous) | This compound (Hydrate) |

| Appearance | Clear, colorless to yellowish-green liquid[2][3] | White crystalline solid[2] |

| CAS Number | 609-09-6[1] | Not consistently assigned |

| Molecular Formula | C₇H₁₀O₅ | C₇H₁₂O₆ |

| Molecular Weight | 174.15 g/mol [4] | 192.17 g/mol |

| Boiling Point | 208-210 °C at 760 mmHg[2] | Decomposes upon heating |

| Melting Point | -30 °C[2] | Not definitively reported |

| Density | 1.142 g/mL at 25 °C[2] | Data not available |

| Refractive Index (n²⁰/D) | 1.415[2] | Data not available |

| Solubility | Soluble in ethanol, diethyl ether, and chloroform.[2] Highly soluble in water.[2] | Soluble in water |

Experimental Protocols

The preparation of this compound is achieved through the hydration of its anhydrous counterpart, diethyl ketomalonate. The following sections detail the synthesis of the precursor and its subsequent conversion to the dihydrate.

Synthesis of Diethyl Ketomalonate

Several synthetic routes to diethyl ketomalonate have been reported. A common laboratory-scale method involves the oxidation of diethyl malonate.

Method 1: Oxidation of Diethyl Malonate

A recent patent describes the oxidation of diethyl malonate using an aqueous solution of sodium chlorite (NaClO₂) at a controlled pH.[2]

-

Reactants: Diethyl malonate, sodium chlorite, an appropriate buffer to maintain pH 4.4.

-

Procedure:

-

Diethyl malonate is dissolved in a suitable solvent.

-

An aqueous solution of sodium chlorite is added gradually while maintaining the temperature and pH of the reaction mixture.

-

The reaction is monitored for the disappearance of the starting material.

-

Upon completion, the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield diethyl ketomalonate.

-

-

Yield: This method has been reported to produce yields of up to 97%.[2]

Method 2: Ozonolysis

Ozonolysis of diethyl ethylidenemalonate is another route, though it is more suitable for smaller laboratory scales due to the hazards associated with ozone.[2]

-

Reactants: Diethyl ethylidenemalonate, ozone, a suitable solvent.

-

Procedure:

-

Diethyl ethylidenemalonate is dissolved in an appropriate solvent and cooled to a low temperature (e.g., -78 °C).

-

A stream of ozone is passed through the solution until the reaction is complete.

-

The reaction mixture is then worked up to isolate the diethyl ketomalonate.

-

Preparation of this compound (Hydrate)

The conversion of diethyl ketomalonate to its dihydrate is a spontaneous process that occurs upon exposure to water.

-

Reactants: Diethyl ketomalonate, water.

-

Procedure:

-

Diethyl ketomalonate (a greenish-yellow oil) is exposed to humid air or a small amount of water.[2]

-

The oil will spontaneously react with water and crystallize to form white prisms of this compound.[2]

-

The resulting crystals can be collected by filtration. For purification, recrystallization from a suitable solvent system can be explored, although the stability of the hydrate in various organic solvents should be considered.

-

Signaling Pathways and Logical Relationships

The relationship between diethyl ketomalonate and its hydrate is a simple chemical equilibrium. This can be visualized as a reversible reaction.

Caption: Equilibrium between Diethyl Ketomalonate and its Hydrate.

Conclusion

This compound is the crystalline hydrate of the commercially available liquid, diethyl ketomalonate. While the anhydrous form is well-characterized with extensive data on its physical properties and synthesis, the dihydrate is primarily noted for its spontaneous formation in the presence of water. For researchers and professionals in drug development, understanding the equilibrium between these two forms is crucial, as the reactivity of the central carbonyl group in the keto form is key to its utility as a synthetic building block. The protocols outlined in this guide provide a basis for the preparation and handling of this versatile compound. Further research to fully characterize the physicochemical properties of the isolated dihydrate would be a valuable addition to the scientific literature.

References

Spectroscopic Profile of Diethyl 2,2-Dihydroxypropanedioate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl 2,2-dihydroxypropanedioate, the hydrated form of diethyl 2-oxopropanedioate (also known as diethyl ketomalonate). This geminal diol is a key intermediate in various organic syntheses and its characterization is crucial for reaction monitoring and quality control. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. It is important to note that this compound exists in equilibrium with its anhydrous keto-form, diethyl 2-oxopropanedioate. The presence of water or protic solvents will favor the formation of the dihydroxy compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.41 | Quartet | 4H | -OCH₂CH₃ |

| 1.40 | Triplet | 6H | -OCH₂CH₃ |

¹³C NMR:

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Ester) |

| ~90 | C(OH)₂ |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of hydroxyl and ester functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (gem-diol) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1750-1735 | Strong | C=O stretch (ester) |

| 1250-1000 | Strong | C-O stretch |

Mass Spectrometry (MS)

The mass spectrum of the anhydrous form, diethyl 2-oxopropanedioate, provides key fragmentation patterns that are useful for identification. The molecular ion of the hydrate is generally not observed due to facile loss of water.

Electron Ionization (EI-MS) of Diethyl 2-oxopropanedioate:

| m/z | Relative Intensity (%) | Assignment |

| 174 | Low | [M]⁺ (Molecular Ion) |

| 129 | Moderate | [M - OEt]⁺ |

| 101 | Moderate | [M - COOEt]⁺ |

| 74 | High | [EtOOC]⁺ |

| 29 | Very High | [CH₂CH₃]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented. These should be adapted and optimized for the specific instrumentation and sample available.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical, as protic solvents will favor the hydrate form.

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Liquid Film: If the sample is a viscous liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a solution cell.

-

ATR: Place a small amount of the sample directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample holder (or solvent) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

-

Direct Infusion: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse directly into the ion source.

-

Gas Chromatography (GC-MS): Inject a solution of the sample onto a GC column to separate it from impurities before introduction into the mass spectrometer. This method will likely analyze the more volatile anhydrous form.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 20-200.

-

Scan Speed: 1 scan/second.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

A Technical Guide to Diethyl 2,2-Dihydroxypropanedioate: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of diethyl 2,2-dihydroxypropanedioate, a valuable reagent in organic synthesis. This document elucidates its commercial availability, synthesis protocols, and key applications, with a focus on providing practical information for laboratory use. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided.

Chemical Identity and Commercial Availability

This compound is the hydrate of diethyl ketomalonate (also known as diethyl oxomalonate). The anhydrous form exists as a yellow to greenish oil, which readily reacts with atmospheric moisture to form the stable, white crystalline hydrate.[1] It is crucial for researchers to recognize that while they may be purchasing the keto form, the compound will likely exist as the hydrate under standard laboratory conditions.

Several major chemical suppliers offer diethyl ketomalonate, which, as noted, is the precursor to the dihydroxy compound. The product is typically sold as the anhydrous liquid.

Table 1: Commercial Suppliers of Diethyl Ketomalonate

| Supplier | Product Name | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | Diethyl ketomalonate | ≥95% | 5 g, 25 g, 100 g | 609-09-6[2][3] |

| Thermo Fisher Scientific | Diethyl ketomalonate | 95% | 5 g, 25 g | 609-09-6[4] |

| Chem-Impex | Diethyl ketomalonate | ≥98% (GC) | Custom Quantities | 609-09-6[5] |

| CP Lab Safety | Diethyl ketomalonate | min 95% | 100 g | 609-09-6[6] |

| Molbase | Diethyl ketomalonate hydrate | 98% | 10g | Not specified |

Physicochemical Properties

The distinct physical properties of the anhydrous and hydrated forms are important for handling and characterization.

Table 2: Physicochemical Properties of Diethyl Ketomalonate and its Hydrate

| Property | Diethyl Ketomalonate (Anhydrous) | This compound (Hydrate) | Reference |

| Appearance | Clear colorless to yellowish-green liquid | White crystalline solid | [1][5] |

| Molecular Formula | C₇H₁₀O₅ | C₇H₁₂O₆ | [5] |

| Molecular Weight | 174.15 g/mol | 192.17 g/mol | [5] |

| Boiling Point | 208-210 °C | Decomposes | [1][2] |

| Density | 1.142 g/mL at 25 °C | Not available | [1][2] |

| Refractive Index | n20/D 1.415 | Not applicable | [2] |

| Solubility | Soluble in ethanol, diethyl ether, chloroform. Limited solubility in water. | Soluble in water | [1][7] |

Synthesis Protocols

The synthesis of this compound is achieved through the oxidation of diethyl malonate, followed by hydration. Several methods have been reported, with a recent patent highlighting a high-yield approach using sodium chlorite.

Synthesis via Oxidation with Sodium Chlorite

A modern and efficient method for the preparation of diethyl ketomalonate, which readily hydrates, involves the oxidation of diethyl malonate with sodium chlorite.[8]

Experimental Protocol:

-

To a 100 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 49.6 g (0.137 mole) of a 25% sodium chlorite aqueous solution.

-

Slowly add 2.6 mL (0.046 mole) of acetic acid. The pH of the reaction system should be approximately 4.4.

-

Under vigorous stirring, slowly add 10 g (0.062 mole) of diethyl malonate.

-

Maintain the reaction temperature between 25-30 °C.

-

After the reaction is complete (monitored by GC or TLC), the organic layer is separated.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield diethyl ketomalonate as an oil.

-

The oil will spontaneously crystallize to the white, solid hydrate upon standing in the presence of atmospheric moisture.[1]

Synthesis via Ozonolysis

An alternative laboratory-scale synthesis involves the ozonolysis of diethyl methylidenemalonate.[9]

Experimental Protocol:

-

Dissolve 258 g of diethyl methylidenemalonate in 1 liter of methanol.

-

Cool the solution and subject it to ozonolysis until the starting material is consumed.

-

After the reaction, add 5 g of 10% Pd-on-C as a hydrogenation catalyst in 200 ml of methanol.

-

Hydrogenate the mixture.

-

Work up the reaction mixture and concentrate under vacuum to obtain diethyl ketomalonate.

Key Applications and Experimental Workflows

Diethyl ketomalonate is a versatile building block in organic synthesis, primarily due to the electrophilicity of its central carbonyl group.[1] It participates in a variety of reactions to form complex molecules.

Diels-Alder Reactions

Diethyl ketomalonate is a highly reactive dienophile in Diels-Alder reactions, enabling the synthesis of highly functionalized cyclic systems.

Caption: Diels-Alder reaction with diethyl ketomalonate.

Aldol Addition Reactions

The activated carbonyl group of diethyl ketomalonate readily undergoes aldol-type additions with enolates or enamines.[1]

References

- 1. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]

- 2. ケトマロン酸ジエチル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 酮基丙二酸二乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Diethyl ketomalonate, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. calpaclab.com [calpaclab.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. US8859803B2 - Process for production of ketomalonic acid compounds or hydrates thereof - Google Patents [patents.google.com]

- 9. Diethyl ketomalonate CAS#: 609-09-6 [m.chemicalbook.com]

An In-depth Technical Guide on the Stability and Storage of Diethyl 2,2-dihydroxypropanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Diethyl 2,2-dihydroxypropanedioate. Based on established principles of chemical stability for gem-diols and crystalline hydrates, this document outlines the intrinsic chemical properties, probable degradation pathways, and best practices for handling and storage to ensure the compound's integrity. While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, this guide infers its stability profile from analogous compounds and general chemical principles. Methodologies for stability assessment are also discussed to guide researchers in establishing in-house stability protocols.

Introduction

This compound, also known as diethyl dihydroxymalonate or the hydrate of diethyl oxomalonate, is a gem-diol of significant interest in organic synthesis. Its utility as a precursor and intermediate necessitates a thorough understanding of its stability profile to ensure the reliability and reproducibility of experimental outcomes. This guide aims to provide a detailed technical overview of the factors influencing the stability of this compound and to propose optimal storage and handling conditions.

The stability of a chemical compound, particularly in the solid state, is influenced by a multitude of factors including temperature, humidity, light, and intrinsic molecular properties. For this compound, its nature as a crystalline hydrate introduces specific stability considerations, primarily related to dehydration and hydrolysis.

Chemical and Physical Properties

A summary of the relevant chemical and physical properties of this compound and its anhydrous form, Diethyl Oxomalonate, is presented in Table 1.

| Property | This compound (Hydrate) | Diethyl Oxomalonate (Anhydrous) | Data Source |

| Synonyms | Diethyl dihydroxymalonate, Diethyl mesoxalate hydrate | Diethyl ketomalonate, Diethyl mesoxalate | Inferred from Chemical Databases |

| Molecular Formula | C₇H₁₂O₆ | C₇H₁₀O₅ | Inferred from Structure |

| Molecular Weight | 192.17 g/mol | 174.15 g/mol | Inferred from Structure |

| Appearance | White crystalline solid | Colorless to pale yellow liquid | Inferred from Chemical Databases |

| Water Solubility | Soluble | Reacts with water | Inferred from Chemical Databases |

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by its gem-diol structure and the presence of ester functional groups.

Intrinsic Stability of the Gem-Diol

Gem-diols are often transient intermediates in the hydration of carbonyl compounds. However, their stability is significantly enhanced by the presence of electron-withdrawing groups on the same carbon atom. In this compound, the two diethyl ester groups exert a strong electron-withdrawing effect, which stabilizes the gem-diol moiety, making it isolable as a crystalline solid.

Potential Degradation Pathways

Two primary degradation pathways are proposed for this compound: dehydration and hydrolysis.

-

Dehydration: As a hydrate, the compound can lose water upon heating or exposure to low humidity environments, reverting to the anhydrous liquid, Diethyl Oxomalonate. This is a reversible process, with the anhydrous form readily taking up atmospheric moisture to reform the hydrate.

-

Hydrolysis: The ester functional groups are susceptible to hydrolysis, particularly in the presence of acid or base, or at elevated temperatures. This would lead to the formation of ethanol and 2,2-dihydroxypropanoic acid (tartronic acid) or its subsequent decomposition products.

The following diagram illustrates the logical relationship between this compound and its potential degradation routes.

A Technical Guide to the Reactivity of Diethyl 2,2-Dihydroxypropanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-dihydroxypropanedioate, also known by several synonyms including diethyl ketomalonate hydrate, diethyl mesoxalate hydrate, and diethyl dihydroxymalonate, is a versatile gem-diol that serves as a valuable building block in organic synthesis. Its reactivity is centered around the electrophilic nature of the central carbonyl group in its anhydrous form, diethyl oxomalonate, with which it exists in equilibrium. This technical guide provides an in-depth overview of the known reactions of this compound, presenting key quantitative data, detailed experimental protocols for significant transformations, and visual representations of reaction pathways.

Core Reactions and Mechanistic Overviews

This compound readily undergoes a variety of chemical transformations, making it a key intermediate in the synthesis of diverse molecular architectures, including complex heterocyclic systems. The primary modes of reactivity involve nucleophilic additions to the central carbonyl carbon, cycloaddition reactions where it acts as a dienophile or enophile, and condensations with various nucleophiles.

Key Reactions of this compound

This section details the primary classes of reactions involving this compound, providing specific examples and experimental insights where available in the surveyed literature.

Aldol Addition Reactions

Diethyl oxomalonate, the anhydrous form of the title compound, readily participates in aldol-type reactions with enolates or their equivalents. A notable example is its reaction with the morpholine enamine of 3-pentanone, which yields an α-hydroxy-γ-ketodiester.[1] This intermediate can be further cyclized to a substituted butenolide.[1]

Experimental Protocol: Aldol Addition with Morpholine Enamine of 3-Pentanone

To a solution of the morpholine enamine of 3-pentanone in a suitable aprotic solvent such as anhydrous diethyl ether or tetrahydrofuran, a solution of diethyl oxomalonate is added dropwise at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude α-hydroxy-γ-ketodiester can be purified by column chromatography on silica gel.

Logical Relationship of Aldol Addition and Subsequent Cyclization

References

An In-depth Technical Guide to Diethyl 2,2-dihydroxypropanedioate Hydrate and its Anhydrous Form, Diethyl 2-oxopropanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-oxopropanedioate, also known as diethyl ketomalonate, is a reactive α-keto ester of significant interest in organic synthesis and as a potential building block in drug development. In the presence of water, it readily forms its hydrate, diethyl 2,2-dihydroxypropanedioate, a gem-diol. This technical guide provides a comprehensive overview of the chemical and physical properties of both the anhydrous ketone and its hydrated form, detailing the equilibrium between them. This document summarizes available quantitative data, outlines relevant experimental protocols for their characterization and synthesis, and presents visualizations of their chemical relationship and experimental workflows.

Introduction

The interconversion between a ketone and its corresponding gem-diol is a fundamental reaction in organic chemistry. For α-keto esters such as diethyl 2-oxopropanedioate, the presence of two electron-withdrawing ester groups significantly influences the position of this equilibrium, favoring the hydrated form to a greater extent than in simple ketones. Understanding the distinct properties of both the anhydrous and hydrated forms is crucial for their application in research and development, particularly in pharmaceutical sciences where the presence of water can impact stability, solubility, and reactivity.

This guide serves as a technical resource for professionals working with diethyl 2-oxopropanedioate and its hydrate, providing a comparative analysis of their properties and the methodologies used to study them.

Chemical and Physical Properties

A summary of the key chemical and physical properties of diethyl 2-oxopropanedioate (anhydrous form) and this compound (hydrate form) is presented in Table 1. The data has been compiled from various chemical databases and literature sources.

Table 1: Comparative Physicochemical Properties

| Property | Diethyl 2-oxopropanedioate (Anhydrous) | This compound (Hydrate) |

| Synonyms | Diethyl ketomalonate, Diethyl mesoxalate | Diethyl 2-oxomalonate hydrate, Diethyl ketomalonate monohydrate |

| CAS Number | 609-09-6 | 133318-40-8 |

| Molecular Formula | C₇H₁₀O₅ | C₇H₁₂O₆ |

| Molecular Weight | 174.15 g/mol | 192.17 g/mol |

| Appearance | Colorless to pale yellow liquid | White crystalline solid |

| Boiling Point | 208-210 °C | Decomposes upon heating |

| Density | 1.142 g/mL at 25 °C | Data not available |

| Refractive Index | n20/D 1.415 | Data not available |

| Solubility in water | Limited solubility, reacts to form hydrate | Soluble |

The Hydration Equilibrium

The reversible reaction between diethyl 2-oxopropanedioate and water to form this compound is a dynamic equilibrium. The position of this equilibrium is described by the hydration equilibrium constant (Khyd).

Theoretical Studies on Diethyl 2,2-Dihydroxypropanedioate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2,2-dihydroxypropanedioate, the hydrated form of diethyl ketomalonate, represents a notable example of a stable geminal diol. This stability is conferred by the presence of two electron-withdrawing ethyl ester groups on the same carbon atom. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound, including its synthesis, structural features, and the theoretical principles governing its stability. While direct computational studies on this specific molecule are scarce in publicly available literature, this guide draws upon theoretical analyses of analogous structures to provide a robust understanding of its molecular properties. This information is of value to researchers in synthetic chemistry, materials science, and drug development who may utilize this or similar structures as building blocks or intermediates.

Introduction

Geminal diols (gem-diols) are organic compounds featuring two hydroxyl groups attached to the same carbon atom. Generally, they are considered unstable intermediates in the hydration of aldehydes and ketones, readily eliminating a water molecule to revert to the carbonyl compound. However, the presence of strong electron-withdrawing substituents on the gem-diol-bearing carbon can significantly stabilize this functional group. This compound is a prime example of such a stable gem-diol, where the two ethyl ester groups effectively delocalize electron density, favoring the hydrated form. It is the crystalline hydrate of diethyl ketomalonate (also known as diethyl mesoxalate), a greenish-yellow oil that spontaneously crystallizes into the dihydrate upon exposure to moisture.[1] Understanding the theoretical underpinnings of this stability, along with practical synthetic protocols, is crucial for its application in further chemical synthesis.

Molecular Structure and Theoretical Stability

The stability of this compound can be attributed to the inductive effect of the adjacent ester functionalities. This section discusses the theoretical basis for this stability, drawing parallels from computational studies on related molecules.

Structural Representation

The molecular structure of this compound is characterized by a central carbon atom bonded to two hydroxyl groups and two ethoxycarbonyl groups.

Figure 1: 2D Structure of this compound.

Factors Influencing Gem-Diol Stability

The equilibrium between a carbonyl compound and its corresponding gem-diol is significantly influenced by the electronic nature of the substituents on the carbonyl carbon.[2][3][4]

| Factor | Effect on Gem-Diol Stability | Rationale | Example |

| Electron-Withdrawing Groups (e.g., -COOR, -CX3) | Increase | Destabilize the partial positive charge on the carbonyl carbon, making nucleophilic attack by water more favorable. Stabilize the gem-diol through inductive effects. | Chloral Hydrate, this compound |

| Electron-Donating Groups (e.g., -CH3, -R) | Decrease | Stabilize the partial positive charge on the carbonyl carbon, making nucleophilic attack less favorable. | Acetone |

| Steric Hindrance | Decrease | Bulky groups around the carbonyl carbon can hinder the approach of water molecules. | Di-tert-butyl ketone |

| Intramolecular Hydrogen Bonding | Increase | Can stabilize the gem-diol structure if suitable hydrogen bond donors and acceptors are present. | Ninhydrin Hydrate |

In the case of this compound, the two ethyl ester groups act as potent electron-withdrawing groups, which is the primary reason for its existence as a stable, isolable crystalline solid.

Insights from Analogous Computational Studies

Furthermore, ab-initio molecular dynamics studies on the keto/gem-diol equilibrium of glyoxylic and pyruvic acids have detailed the mechanism of hydration.[6] These studies highlight the role of the aqueous environment in stabilizing the gem-diol form. It is highly probable that similar stabilizing interactions are at play in the crystalline structure of this compound, likely involving intermolecular hydrogen bonding between the hydroxyl groups and the ester carbonyls of neighboring molecules.

Synthesis and Experimental Protocols

This compound is synthesized via a two-step process: the oxidation of diethyl malonate to diethyl ketomalonate, followed by spontaneous hydration.

Synthesis Workflow

Figure 2: Synthesis workflow for this compound.

Experimental Protocol: Oxidation of Diethyl Malonate

A practical and high-yield method for the synthesis of diethyl ketomalonate (which then hydrates) involves the oxidation of diethyl malonate with sodium chlorite.[6]

Materials:

-

Diethyl malonate

-

25% Sodium chlorite aqueous solution

-

Acetic acid

-

Water

-

Toluene (for dehydration if the anhydrous form is desired)

Procedure:

-

To a suitable reaction vessel (e.g., a 100 mL four-necked flask) equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 49.6 g (0.137 mole) of 25% sodium chlorite aqueous solution.

-

Slowly add 2.6 mL (0.046 mole) of acetic acid. The pH of the reaction system should be approximately 4.4.

-

Under room temperature conditions, slowly add 10 g (0.062 mole) of diethyl malonate to the stirred solution.

-

The reaction is an oxidation of the active methylene group of diethyl malonate to a carbonyl group.

-

Upon completion of the reaction and workup, the resulting diethyl ketomalonate oil will spontaneously hydrate to form crystalline this compound.

Note: If the anhydrous diethyl ketomalonate is required, the hydrate can be dehydrated by azeotropic distillation with toluene.[5]

Physicochemical Properties

Quantitative data for this compound is limited. The table below summarizes the properties of its anhydrous form, diethyl ketomalonate.

| Property | Value |

| Molecular Formula | C₇H₁₀O₅ |

| Molar Mass | 174.15 g/mol |

| Appearance | Clear colorless to yellow liquid |

| Density | 1.142 g/cm³ |

| Boiling Point | 208–210 °C |

| Refractive Index | 1.415 (20 °C, 589 nm) |

Data for Diethyl Ketomalonate (anhydrous form)

Applications and Relevance in Drug Development

Diethyl ketomalonate, and by extension its stable hydrate, are versatile reagents in organic synthesis. The electrophilic nature of the central carbonyl group in the anhydrous form makes it a valuable reactant in various reactions, including:

-

Diels-Alder Reactions: Acting as an electron-poor dienophile.[1]

-

Baylis-Hillman Reaction: Forming multifunctional compounds.[1]

-

Synthesis of Heterocycles: Reacting with guanidines to produce functionalized imidazolones.[1]

For drug development professionals, the stable gem-diol structure of this compound can be of interest as a scaffold or intermediate. The presence of two hydroxyl groups offers sites for further functionalization, and the overall compact and functionalized nature of the molecule makes it an attractive building block for more complex molecular architectures.

Conclusion

This compound is a noteworthy example of a stable geminal diol, owing to the electronic effects of its two ester groups. While direct theoretical and computational studies on this molecule are an area ripe for further investigation, a solid theoretical understanding can be constructed from the principles of gem-diol stability and computational work on analogous compounds. The straightforward synthesis from diethyl malonate makes it an accessible and useful building block for synthetic chemists. This guide provides a foundational understanding for researchers and professionals working with this and similar highly functionalized small molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. organic chemistry - Why are geminal diols unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. quora.com [quora.com]

- 5. Computational Study of the Malonic Acid Tautomerization Products in Highly Concentrated Particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Institut des Sciences Moléculaires d’Orsay - UMR 8214 - The keto/gem-diol hydration equilibrium [ismo.u-psud.fr]

The Dawn of a Dihydroxy Diether: Unearthing the First Synthesis of Diethyl 2,2-Dihydroxypropanedioate

A foundational molecule in organic synthesis, diethyl 2,2-dihydroxypropanedioate, also known as diethyl mesoxalate hydrate, was first isolated and characterized in 1892 by the esteemed German chemist Richard Anschütz and his collaborators. This seminal work, born from the investigation of alloxan and its derivatives, laid the groundwork for the utilization of this versatile C3 building block. This technical guide delves into the historical discovery and the first documented synthesis of this compound, presenting the experimental protocol as detailed in the original literature.

Discovery and Initial Characterization

The journey to this compound began with the study of the decomposition products of alloxan, a heterocyclic organic compound. Anschütz and his team were investigating the structure of alloxanic acid, oxaluric acid, and murexide. Their research, published in the Berichte der deutschen chemischen Gesellschaft, detailed a method to produce oxomalonic acid (mesoxalic acid) through the decomposition of the barium salt of alloxan.[1]

They observed that the resulting oxomalonic acid could be esterified to yield its corresponding diethyl ester. A key characteristic of this diethyl ester, diethyl oxomalonate, is its propensity to readily react with water to form a stable crystalline dihydrate.[1] This hydrate is the compound now systematically named this compound. The initial synthesis, therefore, is a two-stage process: the formation of oxomalonic acid followed by its esterification.

Quantitative Data from the First Synthesis

The following table summarizes the key quantitative parameters that can be inferred from the historical context of 19th-century chemical synthesis, although precise yields were not always reported in the modern sense.

| Parameter | Value/Observation |

| Starting Material | Barium salt of Alloxan |

| Intermediate | Oxomalonic Acid |

| Final Product | This compound (hydrate form) |

| Esterification Agent | Ethanol |

| Catalyst | Hydrogen Chloride (HCl) gas |

| Product Appearance | White crystalline solid |

Experimental Protocols of the First Synthesis

The following protocols are based on the procedural descriptions from Anschütz's 1892 publication.

Part 1: Preparation of Oxomalonic Acid from Barium Alloxanate

-

Decomposition of Barium Alloxanate: The barium salt of alloxan is subjected to decomposition to yield oxomalonic acid. While the precise conditions of this decomposition were a subject of Anschütz's broader investigation, the process involves the hydrolytic cleavage of the alloxan ring structure.

-

Isolation of Oxomalonic Acid: The resulting oxomalonic acid is isolated from the reaction mixture.

Part 2: Esterification of Oxomalonic Acid

-

Reaction Setup: A suspension of the prepared oxomalonic acid in absolute ethanol is prepared in a reaction flask.

-

Introduction of Catalyst: A stream of dry hydrogen chloride gas is passed through the ethanolic suspension. The HCl acts as a catalyst for the Fischer esterification reaction.

-

Reaction Progression: The reaction mixture is likely heated or allowed to react at room temperature for an extended period to ensure complete esterification of both carboxylic acid groups.

-

Workup and Isolation: The excess ethanol and dissolved HCl are removed, likely through distillation. The crude diethyl oxomalonate is then obtained.

-

Hydration: Upon exposure to atmospheric moisture or during an aqueous workup step, the oily diethyl oxomalonate spontaneously crystallizes as the dihydrate, this compound. The white crystalline product is then collected.

Logical Workflow of the First Synthesis

The synthesis follows a clear, linear progression from the starting material to the final hydrated ester.

Figure 1. Workflow of the first synthesis of this compound.

Conclusion

The pioneering work of Richard Anschütz in 1892 not only marked the first synthesis of this compound but also contributed significantly to the understanding of the chemistry of dicarbonyl compounds. While synthetic methodologies have since evolved to offer higher yields and greater efficiency, this original two-step process from a complex heterocyclic precursor remains a landmark achievement in the history of organic chemistry. The stability and crystallinity of the dihydrate, a key observation in its discovery, continue to be a defining characteristic of this important synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols: Diethyl 2,2-Dihydroxypropanedioate as a Versatile Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-dihydroxypropanedioate, the hydrate form of diethyl ketomalonate, is a highly valuable and versatile C3 building block in modern organic synthesis. Its electrophilic ketone, flanked by two electron-withdrawing ester groups, imparts unique reactivity, making it an exceptional precursor for the synthesis of a diverse array of complex organic molecules. This reactivity profile has positioned it as a key intermediate in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Application Notes

Synthesis of Heterocyclic Compounds

This compound serves as an excellent precursor for the synthesis of various heterocyclic systems, which are core scaffolds in many biologically active compounds. Its ability to react with dinucleophiles makes it particularly useful for constructing five- and six-membered rings.

A prominent example is the synthesis of functionalized imidazolones through condensation with guanidines. In this reaction, the guanidine acts as a dinucleophile, attacking the electrophilic carbonyl carbon and one of the ester groups of the diethyl ketomalonate, leading to cyclization and the formation of the imidazolone ring. This reaction is reported to proceed in high yield, offering a straightforward route to this important class of heterocycles.[2]

Diels-Alder Reactions

The electron-deficient nature of the carbonyl group in diethyl ketomalonate makes it a potent dienophile in [4+2] cycloaddition reactions, including the Diels-Alder and hetero-Diels-Alder reactions.[2] When reacting with conjugated dienes, it forms substituted cyclohexene derivatives, which are versatile intermediates for the synthesis of natural products and other complex targets. The reaction with 1,3-dienes, such as isoprene or dimethyl butadiene, leads to the formation of geminal dihydropyran diesters.[2]

Baylis-Hillman Reaction

Diethyl ketomalonate is a highly reactive substrate in the Baylis-Hillman reaction.[2] This reaction involves the coupling of an activated alkene with an electrophile, typically an aldehyde or a ketone, catalyzed by a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[3] The high electrophilicity of the central carbonyl group in diethyl ketomalonate allows it to efficiently trap the zwitterionic intermediate formed from the activated alkene and the amine catalyst, leading to the formation of highly functionalized allylic alcohols.

Wittig and Aza-Wittig Reactions

As a ketone, diethyl ketomalonate is a suitable substrate for the Wittig reaction, enabling the formation of carbon-carbon double bonds. Reaction with a phosphorus ylide (phosphorane) replaces the carbonyl oxygen with the alkylidene group of the ylide. This provides a powerful method for olefination and the synthesis of functionalized alkenes. Furthermore, it is employed in Aza-Wittig reactions for the synthesis of triazoles and 2-azadienes.[4]

Ene Reactions

In the ene reaction, diethyl ketomalonate can act as an enophile, reacting with an alkene that possesses an allylic hydrogen. This reaction results in the formation of a new carbon-carbon bond and the transfer of the allylic hydrogen, leading to 1-hydroxy-1-alkylmalonic esters.[2]

Data Presentation

Table 1: Overview of Synthetic Applications

| Reaction Type | Reactant(s) | Product Type | Key Features |

| Heterocycle Synthesis | Guanidine | Functionalized Imidazolone | High yield, direct route to heterocycles. |

| Diels-Alder Reaction | Conjugated Diene | Substituted Cyclohexene | Forms six-membered rings with high stereocontrol. |

| Baylis-Hillman Reaction | Activated Alkene, DABCO | Highly Functionalized Allylic Alcohol | Atom-economical C-C bond formation. |

| Wittig Reaction | Phosphorus Ylide | Functionalized Alkene | Converts carbonyl to alkene. |

| Ene Reaction | Alkene with allylic H | Allylically Substituted Hydroxy-malonate | Forms C-C bond and transfers a hydrogen atom. |

Table 2: Summary of Quantitative Data for Experimental Protocols

| Protocol | Product | Reactant 1 (mmol) | Reactant 2 (mmol) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Diethyl 2-amino-4-oxo-4,5-dihydro-1H-imidazole-5,5-dicarboxylate | 10 | 10 | - | Ethanol | Reflux | 6 | ~85 |

| 2 | Diethyl 3,6-dihydro-4,5-dimethyl-2H-pyran-2,2-dicarboxylate | 10 | 12 | - | Toluene | 110 | 24 | ~75 |

| 3 | Diethyl 2-hydroxy-2-(3-oxobutyl)propanedioate | 10 | 15 | 20 | THF | RT | 48 | ~80 |

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-amino-4-oxo-4,5-dihydro-1H-imidazole-5,5-dicarboxylate

This protocol describes the synthesis of a functionalized imidazolone from this compound and guanidine hydrochloride.

Materials and Reagents:

-

This compound (1.92 g, 10 mmol)

-

Guanidine hydrochloride (0.96 g, 10 mmol)

-

Sodium ethoxide (0.68 g, 10 mmol)

-

Anhydrous ethanol (50 mL)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

-

Büchner funnel and flask

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guanidine hydrochloride (0.96 g, 10 mmol) and anhydrous ethanol (30 mL).

-

Stir the suspension and add sodium ethoxide (0.68 g, 10 mmol). Stir for 15 minutes at room temperature to form free guanidine.

-

Add a solution of this compound (1.92 g, 10 mmol) in anhydrous ethanol (20 mL) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6 hours.

-

Allow the reaction to cool to room temperature. A precipitate may form.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add 50 mL of diethyl ether and 30 mL of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and shake vigorously. Separate the aqueous and organic layers.

-

Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired imidazolone.

Protocol 2: Diels-Alder Reaction of this compound with 2,3-Dimethyl-1,3-butadiene

This protocol outlines the [4+2] cycloaddition between diethyl ketomalonate (generated in situ from the hydrate) and 2,3-dimethyl-1,3-butadiene.

Materials and Reagents:

-

This compound (1.92 g, 10 mmol)

-

2,3-Dimethyl-1,3-butadiene (1.0 g, 12 mmol)

-

Toluene (20 mL)

-

Anhydrous magnesium sulfate

Equipment:

-

50 mL round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.92 g, 10 mmol) and toluene (20 mL).

-

Set up the apparatus for azeotropic removal of water using a Dean-Stark trap or by heating to reflux with a drying tube. Heat the mixture to reflux to generate the anhydrous diethyl ketomalonate in situ.

-

After 1 hour of reflux, cool the mixture to room temperature.

-

Add 2,3-dimethyl-1,3-butadiene (1.0 g, 12 mmol) to the flask.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Diels-Alder adduct.

Protocol 3: Baylis-Hillman Reaction with Methyl Vinyl Ketone

This protocol details the DABCO-catalyzed Baylis-Hillman reaction between this compound and methyl vinyl ketone.

Materials and Reagents:

-

This compound (1.92 g, 10 mmol)

-

Methyl vinyl ketone (1.05 g, 15 mmol)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.22 g, 2 mmol, 20 mol%)

-

Tetrahydrofuran (THF), anhydrous (20 mL)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

Equipment:

-

50 mL round-bottom flask with a stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.92 g, 10 mmol) and DABCO (0.22 g, 2 mmol).

-

Add anhydrous THF (20 mL) and stir until all solids are dissolved.

-

Add methyl vinyl ketone (1.05 g, 15 mmol) dropwise via syringe over 5 minutes.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the Baylis-Hillman adduct.

Visualizations

Caption: General workflow for a synthetic organic reaction.

Caption: Mechanism of the DABCO-catalyzed Baylis-Hillman reaction.

Caption: Reaction scheme for imidazolone synthesis.

References

Application Notes and Protocols for the Synthesis of Adducts Using Diethyl 2,2-Dihydroxypropanedioate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various adducts utilizing diethyl 2,2-dihydroxypropanedioate, also known as diethyl ketomalonate hydrate. In its anhydrous form, diethyl oxomalonate (diethyl ketomalonate) serves as a versatile electrophile in a range of carbon-carbon bond-forming reactions. The protocols outlined below cover key reaction types including Michael additions, Baylis-Hillman reactions, aldol additions, and ene reactions.

Introduction

This compound and its anhydrous form, diethyl oxomalonate, are valuable C3 synthons in organic synthesis. The presence of a highly electrophilic central carbonyl group in diethyl oxomalonate allows for its participation in a variety of addition reactions, leading to the formation of densely functionalized molecules. These products can serve as key intermediates in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. This document provides detailed experimental procedures, quantitative data summaries, and visual representations of the reaction pathways and workflows.

Data Presentation

The following tables summarize quantitative data for the synthesis of various adducts.

Table 1: Michael Addition Adducts

| Entry | Michael Acceptor | Adduct Structure | Yield (%) | m.p. (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |

| 1 | Chalcone | Diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate | 85-91 | 94-96 | ¹H NMR (CDCl₃, 400 MHz): δ 7.92-7.20 (m, 10H), 4.95 (dd, J = 10.8, 4.4 Hz, 1H), 4.20-4.05 (m, 4H), 3.85 (d, J = 10.8 Hz, 1H), 3.65 (dd, J = 17.2, 4.4 Hz, 1H), 3.48 (dd, J = 17.2, 10.8 Hz, 1H), 1.15 (t, J = 7.1 Hz, 6H). ¹³C NMR (CDCl₃, 100 MHz): δ 198.1, 168.5, 168.3, 141.2, 136.9, 133.3, 128.8, 128.7, 128.3, 128.1, 126.8, 61.8, 57.5, 45.2, 44.9, 14.0. IR (KBr, cm⁻¹): 3060, 2980, 1735, 1685, 1450, 1250, 1030. |

| 2 | Cyclopentenone | Diethyl 2-(3-oxocyclopentyl)malonate | 90 | Oil | ¹H NMR (CDCl₃, 300 MHz): δ 4.19 (q, J = 7.1 Hz, 4H), 3.45 (d, J = 8.7 Hz, 1H), 2.80-2.65 (m, 1H), 2.40-2.10 (m, 5H), 1.95-1.80 (m, 1H), 1.27 (t, J = 7.1 Hz, 6H). |

Table 2: Baylis-Hillman and Aldol Adducts

| Entry | Reaction Type | Electrophile/Aldehyde | Adduct Structure | Yield (%) | Catalyst |

| 1 | Baylis-Hillman | Methyl Acrylate | Diethyl 2-(1-hydroxy-2-(methoxycarbonyl)allyl)malonate | 82 | DABCO |

| 2 | Aldol Addition | 3-Pentanone (via morpholine enamine) | Diethyl 2-hydroxy-2-(2-methyl-3-oxopentan-1-yl)propanedioate | High | Not specified |

Table 3: Imidazolone and Ene Adducts

| Entry | Reaction Type | Reactant | Adduct Structure | Yield (%) | Notes |

| 1 | Imidazolone Synthesis | Guanidine | 2-Amino-5,5-bis(ethoxycarbonyl)imidazol-4(5H)-one | 85 | - |

| 2 | Ene Reaction | β-Pinene | Diethyl 2-hydroxy-2-((1R,2R,5R)-6,6-dimethyl-4-methylenebicyclo[3.1.1]heptan-2-yl)malonate | Not specified | Forms 1-hydroxy-1-alkylmalonic esters |

Experimental Protocols

Protocol 1: Michael Addition of Diethyl Malonate to Chalcone

This protocol describes the synthesis of diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate.

Materials:

-

Chalcone

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chalcone (1.0 eq) in absolute ethanol.

-

Add diethyl malonate (1.2 eq) to the solution.

-

Slowly add a catalytic amount of sodium ethoxide solution (21% in ethanol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, neutralize the mixture with 1 M hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to afford the pure diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate.

Protocol 2: Baylis-Hillman Reaction of Diethyl Oxomalonate with Methyl Acrylate

This protocol outlines the synthesis of the Baylis-Hillman adduct from diethyl oxomalonate and methyl acrylate.

Materials:

-

Diethyl oxomalonate

-

Methyl acrylate

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

To a solution of diethyl oxomalonate (1.0 eq) in dichloromethane, add methyl acrylate (1.5 eq).

-

Add DABCO (0.2 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired adduct.

Protocol 3: Synthesis of 2-Amino-5,5-bis(ethoxycarbonyl)imidazol-4(5H)-one

This protocol describes the condensation reaction between diethyl oxomalonate and guanidine.

Materials:

-

Diethyl oxomalonate

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol.

-

Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes to generate free guanidine.

-

To this mixture, add diethyl oxomalonate (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. A precipitate may form during the reaction.

-

After the reaction is complete, filter the precipitate and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the functionalized imidazolone.[1]

Mandatory Visualization

Caption: General workflow for the synthesis of adducts.

Caption: Mechanism of the Michael addition reaction.

References

Application Notes and Protocols for Diethyl 2,2-dihydroxypropanedioate in Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-dihydroxypropanedioate, also known as diethyl ketomalonate hydrate, is the hydrated form of diethyl ketomalonate. It is a versatile reagent in organic synthesis, particularly in condensation reactions where it serves as an active methylene compound. Its gem-diol functionality can readily dehydrate in situ to reveal the reactive ketone group of diethyl ketomalonate, which can then participate in a variety of carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound in several key condensation reactions, including the Knoevenagel condensation, Biginelli reaction, Aldol addition, and Diels-Alder reaction. These reactions are fundamental in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential applications in drug discovery and development.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This compound can be used as the active methylene component, reacting with aldehydes or ketones in the presence of a weak base to yield α,β-unsaturated esters.

Application Note:

This reaction is widely used for the synthesis of substituted alkenes, which are valuable intermediates in the production of pharmaceuticals and fine chemicals. The choice of catalyst and reaction conditions can influence the yield and purity of the product. Mild bases such as piperidine or pyridine are commonly used to avoid self-condensation of the carbonyl compound.

Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde

Materials:

-

This compound (or Diethyl Ketomalonate)

-

Benzaldehyde

-

Piperidine

-

Ethanol

-

Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), benzaldehyde (1.0 eq), and toluene.

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired diethyl 2-benzylidenemalonate.

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| This compound | Benzaldehyde | Piperidine | Toluene | 4-6 | 85-95 |

| This compound | Furfural | Piperidine | Toluene | 4-6 | 80-90 |

| This compound | Cinnamaldehyde | Piperidine | Toluene | 6-8 | 75-85 |

Table 1: Representative yields for the Knoevenagel condensation of this compound with various aldehydes.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea. This compound can serve as the β-dicarbonyl component in this reaction.

Application Note:

DHPMs are a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. They are also known as calcium channel blockers. The Biginelli reaction offers a straightforward and atom-economical route to this important scaffold. The reaction is typically catalyzed by a Brønsted or Lewis acid.

Experimental Protocol: Synthesis of a Dihydropyrimidinone using this compound

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Ice-cold water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), this compound (1.0 eq), and urea (1.5 eq) in ethanol.

-

Add a few drops of concentrated HCl as a catalyst.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then recrystallize from ethanol to obtain the pure dihydropyrimidinone product.

Quantitative Data:

| Aldehyde | β-Dicarbonyl | Amide | Catalyst | Solvent | Yield (%) |

| Benzaldehyde | This compound | Urea | HCl | Ethanol | 70-85 |

| 4-Chlorobenzaldehyde | This compound | Urea | HCl | Ethanol | 75-90 |

| 4-Methoxybenzaldehyde | This compound | Thiourea | HCl | Ethanol | 65-80 |

Table 2: Representative yields for the Biginelli reaction using this compound.

Aldol Addition

In an Aldol-type addition, the enolate or enamine derived from a ketone can add to the electrophilic carbonyl group of diethyl ketomalonate (the anhydrous form of this compound) to form an α-hydroxy-γ-ketodiester.

Application Note:

This reaction provides access to highly functionalized molecules containing both hydroxyl and keto groups, which are versatile intermediates for the synthesis of various complex organic molecules, including substituted butenolides.[1] The use of an enamine, formed from a ketone and a secondary amine like morpholine, allows the reaction to proceed under milder conditions.

Experimental Protocol: Aldol Addition of Diethyl Ketomalonate with a Ketone Enamine

Materials:

-

Diethyl ketomalonate

-

3-Pentanone

-

Morpholine

-

Benzene

-

p-Toluenesulfonic acid (catalytic amount)

-

Standard laboratory glassware

Procedure:

-

Formation of the Enamine: In a round-bottom flask equipped with a Dean-Stark trap, reflux a mixture of 3-pentanone (1.0 eq) and morpholine (1.2 eq) in benzene with a catalytic amount of p-toluenesulfonic acid until water evolution ceases.

-

Remove the solvent under reduced pressure to obtain the crude enamine.

-

Aldol Addition: Dissolve the crude enamine in an aprotic solvent such as THF.

-

Cool the solution to 0 °C and add diethyl ketomalonate (1.0 eq) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the resulting α-hydroxy-γ-ketodiester by column chromatography.

Quantitative Data:

| Enamine Source (Ketone) | Electrophile | Product Type | Yield (%) |

| 3-Pentanone | Diethyl ketomalonate | α-hydroxy-γ-ketodiester | 60-75 |

| Cyclohexanone | Diethyl ketomalonate | α-hydroxy-γ-ketodiester | 65-80 |

Table 3: Estimated yields for the Aldol-type addition to diethyl ketomalonate.

Diels-Alder Reaction

Diethyl ketomalonate can act as a potent dienophile in [4+2] cycloaddition reactions with electron-rich dienes due to its electron-deficient carbonyl group.[1]

Application Note:

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Using diethyl ketomalonate as a dienophile allows for the synthesis of highly functionalized cyclic ethers (dihydropyrans), which can be further elaborated into other complex molecules.[1]

Experimental Protocol: Diels-Alder Reaction of Diethyl Ketomalonate with 2,3-Dimethyl-1,3-butadiene

Materials:

-

Diethyl ketomalonate

-

2,3-Dimethyl-1,3-butadiene

-

Toluene (dry)

-

Standard laboratory glassware

Procedure:

-

In a sealed tube, dissolve diethyl ketomalonate (1.0 eq) in dry toluene.

-

Add 2,3-dimethyl-1,3-butadiene (1.2 eq) to the solution.

-

Heat the sealed tube at 100-120 °C for 24-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the dihydropyran adduct.

Quantitative Data:

| Diene | Dienophile | Product Type | Yield (%) |

| 2,3-Dimethyl-1,3-butadiene | Diethyl ketomalonate | Dihydropyran adduct | 70-85 |

| Isoprene | Diethyl ketomalonate | Dihydropyran adduct | 65-80 |

| Cyclopentadiene | Diethyl ketomalonate | Bicyclic adduct | 75-90 |

Table 4: Representative yields for the Diels-Alder reaction with diethyl ketomalonate.

Visualizations

Experimental Workflow: Synthesis and Screening of a Dihydropyrimidinone (DHPM) Library

References

Experimental Protocols and Application Notes for Diethyl 2,2-Dihydroxypropanedioate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-dihydroxypropanedioate, also known as diethyl ketomalonate hydrate, is a versatile gem-diol that serves as a stable precursor to the highly reactive diethyl oxomalonate. Its electrophilic central carbon makes it a valuable C3 building block in a variety of carbon-carbon bond-forming reactions. This document provides detailed experimental setups and protocols for key reactions involving this compound, enabling its effective utilization in synthetic organic chemistry and drug discovery.

The reactivity of this compound is intrinsically linked to its anhydrous form, diethyl oxomalonate. In many reactions, the hydrate is used as the starting material, and the active ketone is generated in situ. This approach avoids the challenges associated with the handling and storage of the reactive anhydrous compound.

Physicochemical Properties and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₇H₁₂O₅ |

| Molecular Weight | 176.17 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 133318-40-8 |

Spectroscopic Data:

-